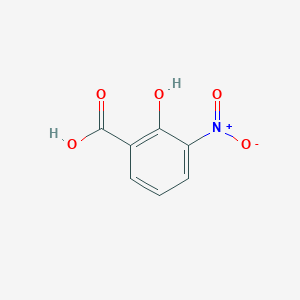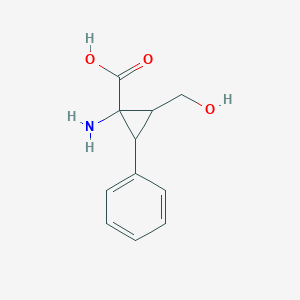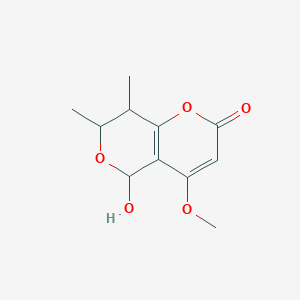
3-Nitrosalicylic acid
Overview
Description
3-Nitrosalicylic Acid, also known as 2-Hydroxy-3-nitrobenzoic acid, is a compound with the molecular formula C7H5NO5 . It is generally used as a corrosion inhibitor and can be used as a supporting electrolyte for the electrodeposition of pyrrole on zinc for corrosion protection . It can also be used as a ligand for the synthesis of complexes with iron and aluminum for chelating therapy .
Synthesis Analysis
The 3- and 5-nitrosalicylic acids are formed by the nitration of salicylic acid with H2SO4 and HNO3 . A detailed synthesis process involves mixing at a temperature of 50°C, followed by a reaction in a reaction module. The final product is obtained after pouring the material into a collection module containing ice water, stirring, and filtering .Molecular Structure Analysis
The molecular weight of 3-Nitrosalicylic Acid is 183.12 g/mol. The percent composition is C 45.91%, H 2.75%, N 7.65%, O 43.68% .Chemical Reactions Analysis
3-Nitrosalicylic acid is involved in the detection and quantification of reducing sugars. The aldehyde or ketone functional group of a sugar is oxidized to a carboxyl group, and in the process, the yellow 3-Nitrosalicylic acid compound is reduced to 3-amino, 5-nitrosalicylic acid (ANSA), which has a reddish-brown color and can be detected by measuring absorbance at 575 nm .Physical And Chemical Properties Analysis
3-Nitrosalicylic Acid appears as yellowish crystals . It has a melting point of 142-147 °C . It is slightly soluble in water but freely soluble in alcohol, benzene, chloroform, and ether .Scientific Research Applications
- Application : 3-Nitrosalicylic acid (3NSA) is generally used as a corrosion inhibitor .
- Method : It can be used as a supporting electrolyte for the electrodeposition of pyrrole on zinc for corrosion protection .
- Results : The use of 3NSA in this context helps to protect materials such as zinc from corrosion, enhancing their durability and lifespan .
- Application : 3NSA can also be used as a ligand for the synthesis of complexes with iron and aluminum for chelating therapy .
- Method : In chelating therapy, 3NSA is used to form complexes with metals in the body, which can then be excreted, helping to remove excess metals from the body .
- Results : While the specific outcomes can vary depending on the context, chelating therapy can help to treat conditions caused by an excess of certain metals in the body .
Corrosion Inhibition
Chelating Therapy
- Enzyme Kinetics
- Application : 3-Nitrosalicylic acid is used in the 3,5-Dinitrosalicylic acid (DNSA) assay, which allows the simple, rapid quantification of reducing sugars .
- Method : The DNSA assay utilizes the inherent chemical reactivity of DNSA to detect and quantify reducing sugars. The method can be used for analysis of biological samples or in characterization of enzyme reactions, as new reducing ends are generated when a polysaccharide substrate undergoes hydrolytic cleavage .
- Results : This method is widely used in studies on glycoside hydrolase activity, including descriptions of purified recombinant proteins or natural mixtures of enzymes, as well as analyses of plant biomass degradation by chemical and enzymatic hydrolysis .
Safety And Hazards
3-Nitrosalicylic Acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
2-hydroxy-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWFHFGUOIQNJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234048 | |
| Record name | 3-Nitrosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80234048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrosalicylic acid | |
CAS RN |
85-38-1 | |
| Record name | 3-Nitrosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitrosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrosalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitrosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80234048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-3-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NITROSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47661X4L2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)





![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Et](/img/structure/B120531.png)




![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)

